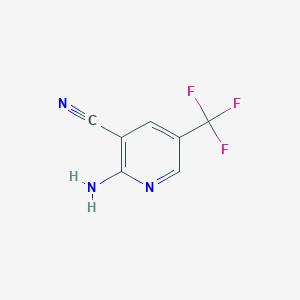

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile

Overview

Description

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound used in the synthesis of azaindoles . It is also known as “5-Amino-3-(trifluoromethyl)2-cyanopyridine” and “5-Amino-3-(trifluoromethyl)picolinonitrile” among other names .

Synthesis Analysis

Trifluoromethylpyridines, including “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . The synthesis of these compounds is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Structure Analysis

The molecular structure of “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” has been studied using density functional theory calculations . The biological activities of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Physical And Chemical Properties Analysis

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a solid with a melting point of 45-49 °C . Its empirical formula is C6H5F3N2 and its molecular weight is 162.11 .

Scientific Research Applications

Chemical Properties

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” has a molecular weight of 187.12 and a melting point between 170 - 172 degrees Celsius . It is slightly soluble in water .

Safety Information

This compound is classified under GHS07 signal word warning. The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include avoiding ingestion, inhalation, and skin contact .

Use in Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, including “2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile”, are widely used in the agrochemical industry. They are primarily used for crop protection from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Use in Pharmaceuticals

Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Role in Synthesis of Azaindoles

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is employed in a convenient, one-pot, synthesis of azaindoles .

Use as a Medical Intermediate

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is a pyridine heterocyclic organic compound that can be used as a medical intermediate .

Safety and Hazards

“2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The target organs are the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, potentially leading to various downstream effects .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties that can impact their bioavailability .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s activity .

properties

IUPAC Name |

2-amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)6(12)13-3-5/h1,3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWLGKLNLHLZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(trifluoromethyl)pyridine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

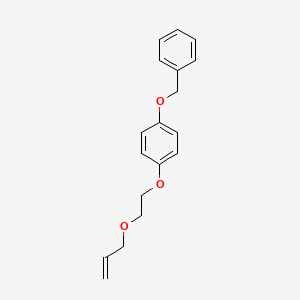

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine](/img/structure/B1400342.png)